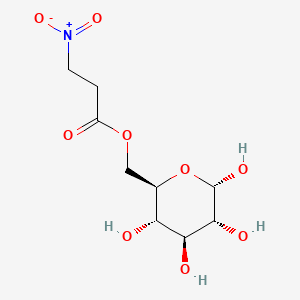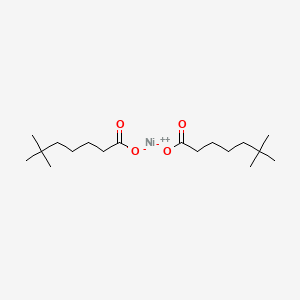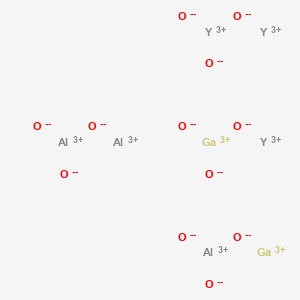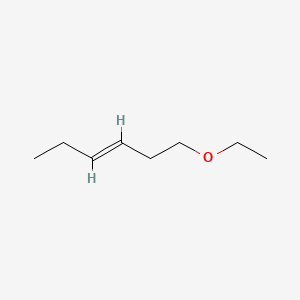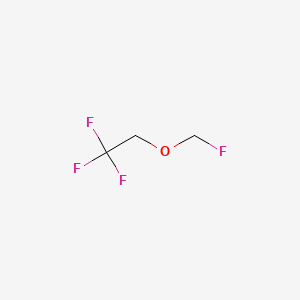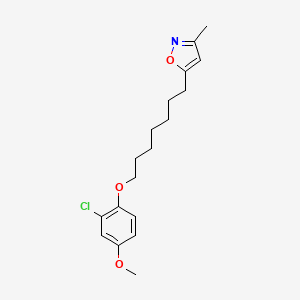
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride is a chemical compound with the molecular formula C12H9ClN6·HCl It is a derivative of pteridine, a heterocyclic compound that is significant in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride typically involves the reaction of 4-chloroaniline with pteridine derivatives under specific conditions. One common method includes the following steps:
Starting Materials: 4-chloroaniline and a pteridine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.
Aplicaciones Científicas De Investigación
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Chloromethyl)-2,4-pteridinediamine
- 7-(Chloromethyl)-2,4-pteridinediamine
Uniqueness
7-(4-Chlorophenyl)pteridine-2,4-diamine;hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This differentiates it from other pteridine derivatives and makes it valuable for specific research applications.
Propiedades
Número CAS |
30146-33-9 |
|---|---|
Fórmula molecular |
C12H10Cl2N6 |
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
7-(4-chlorophenyl)pteridine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C12H9ClN6.ClH/c13-7-3-1-6(2-4-7)8-5-16-9-10(14)18-12(15)19-11(9)17-8;/h1-5H,(H4,14,15,17,18,19);1H |
Clave InChI |
QETIOTKLTIOBGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C3C(=NC(=NC3=N2)N)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


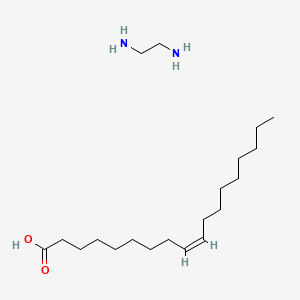
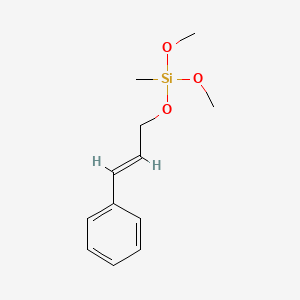


![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
